An In-Depth Technical Guide to 5-Bromo-3-methoxypyridin-2(1H)-one: Molecular Structure, Properties, and Synthetic Considerations
An In-Depth Technical Guide to 5-Bromo-3-methoxypyridin-2(1H)-one: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Bromo-3-methoxypyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Given the specialized nature of this molecule, this document synthesizes available data on its structural characteristics, predicted spectroscopic profile, and plausible synthetic pathways, supported by comparative analysis with closely related analogues.
Core Molecular Structure and Chemical Identity
5-Bromo-3-methoxypyridin-2(1H)-one is a substituted pyridinone. The core of the molecule is a six-membered heterocyclic ring containing a nitrogen atom. The nomenclature "(1H)-one" signifies that the pyridinone ring predominantly exists in its keto tautomeric form, with a carbonyl group at the C2 position and a hydrogen atom on the nitrogen. This is a critical structural feature influencing the molecule's electronic properties and reactivity.
The ring is further functionalized with a bromine atom at the C5 position and a methoxy group (-OCH3) at the C3 position. The presence and positioning of these functional groups are key to its utility as a chemical building block.
Table 1: Chemical Identity of 5-Bromo-3-methoxypyridin-2(1H)-one
| Identifier | Value |
| IUPAC Name | 5-bromo-3-methoxy-1H-pyridin-2-one[1] |
| CAS Number | 1189757-62-7 |
| Molecular Formula | C₆H₆BrNO₂[1] |
| Molecular Weight | 204.02 g/mol |
| SMILES | COC1=CC(=CNC1=O)Br[1] |
| InChI | InChI=1S/C6H6BrNO2/c1-10-5-2-4(7)3-8-6(5)9/h2-3H,1H3,(H,8,9)[1] |
| Monoisotopic Mass | 202.95819 Da[1] |
Structural Elucidation and Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra are essential for structural verification. Based on the structure, the following spectral characteristics are predicted:
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¹H NMR:
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A singlet for the methoxy protons (-OCH₃), expected to appear around 3.8-4.0 ppm.
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Two doublets in the aromatic region for the two protons on the pyridinone ring. The proton at C4 and the proton at C6 will show coupling to each other.
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A broad singlet for the N-H proton, with its chemical shift being dependent on solvent and concentration.
-
-
¹³C NMR:
-
Six distinct signals corresponding to the six carbon atoms in the molecule.
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A signal for the carbonyl carbon (C=O) in the downfield region, typically around 160-170 ppm.
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A signal for the methoxy carbon around 55-60 ppm.
-
Four signals in the aromatic region for the carbons of the pyridinone ring. The carbon attached to the bromine (C5) will be significantly influenced by the halogen's electronic effects.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is valuable for identifying key functional groups. The predicted spectrum for 5-Bromo-3-methoxypyridin-2(1H)-one would feature:
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyridinone ring. The tautomeric equilibrium between the keto and enol (2-hydroxy-pyridine) forms can influence the presence and shape of N-H and O-H stretching bands.
-
C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ corresponding to the carbonyl group of the pyridinone. This is a key diagnostic peak.
-
C-O Stretch: An absorption band for the methoxy group's C-O bond, typically found in the 1250-1000 cm⁻¹ region.
-
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 600 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
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Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum would show a characteristic pair of molecular ion peaks of nearly equal intensity at m/z 203 and 205, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br)[3].
-
Predicted Adducts: Predicted collision cross-section data suggests the following m/z values for common adducts: [M+H]⁺ at 203.96547 and [M+Na]⁺ at 225.94741[1].
-
Fragmentation: Common fragmentation pathways could involve the loss of the methoxy group or the bromine atom.
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to 5-Bromo-3-methoxypyridin-2(1H)-one would likely start from a readily available precursor like 3,5-dibromopyridine.
Caption: Proposed two-step synthesis of 5-Bromo-3-methoxypyridin-2(1H)-one.
Step 1: Nucleophilic Aromatic Substitution. The synthesis would begin with the selective methoxylation of 3,5-dibromopyridine. By using a nucleophile like sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF), one of the bromine atoms can be displaced to yield 3-Bromo-5-methoxypyridine[4][5]. The reaction conditions, such as temperature and reaction time, would be critical to ensure monosubstitution.
Step 2: Hydroxylation/Oxidation. The subsequent step involves the introduction of a hydroxyl group at the C2 position, which would then tautomerize to the more stable pyridinone form. This transformation can be challenging and may require specific reagents to achieve regioselectivity.
Reactivity Profile
The reactivity of 5-Bromo-3-methoxypyridin-2(1H)-one is dictated by its functional groups:
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Bromine Atom: The C-Br bond provides a handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the C5 position, making it a valuable intermediate in the synthesis of more complex molecules[6].
-
Pyridinone Ring: The N-H proton can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation reactions. The carbonyl group can also potentially undergo reactions typical of amides.
-
Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃) to reveal a hydroxyl group.
Potential Applications in Research and Drug Development
Substituted pyridinones are a class of compounds with diverse biological activities. They are found in the core structure of various pharmaceuticals. The presence of a bromine atom makes 5-Bromo-3-methoxypyridin-2(1H)-one a versatile building block for creating libraries of compounds for drug discovery screening. For example, related bromo-pyridyl compounds are used in the synthesis of agents targeting central nicotinic acetylcholine receptors and as intermediates for antibacterial and antifungal agents[7].
Safety and Handling
A specific Safety Data Sheet (SDS) for 5-Bromo-3-methoxypyridin-2(1H)-one is not widely available. However, based on the data for structurally similar compounds like 5-Bromo-3-methyl-2(1H)-pyridinone, the following hazards should be anticipated[8]:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
Table 2: Recommended Handling Precautions
| Precaution Category | Recommendation |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and a lab coat[8][9]. |
| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood[10]. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry and cool place, away from incompatible materials. |
Conclusion
5-Bromo-3-methoxypyridin-2(1H)-one is a promising heterocyclic intermediate with significant potential for applications in organic synthesis and medicinal chemistry. While comprehensive experimental data for this specific molecule is limited, this guide provides a robust framework for its structural understanding, predicted properties, and synthetic utility based on established chemical principles and analysis of related compounds. As research involving this and similar scaffolds progresses, a more detailed experimental characterization is anticipated.
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Supporting Information for "Self-Assembly of a Photoresponsive Spherical Complex". Wiley-VCH. [Link]
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Bromophenols from the Marine Red Alga Symphyocladia latiuscula and Their Radical Scavenging Activity - Supporting Information. ACG Publications. [Link]
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2(1H)-Pyrimidinone, 5-bromo-. NIST WebBook. [Link]
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